molecular formula C7H4ClN3O2 B12275804 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid

4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid

Cat. No.: B12275804
M. Wt: 197.58 g/mol
InChI Key: KCOFGDYUAACFJL-UHFFFAOYSA-N
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Description

4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid is a heterocyclic compound with the molecular formula C7H4ClN3O2 It is a derivative of pyrrolo[2,1-f][1,2,4]triazine, a bicyclic structure that contains both pyrrole and triazine rings

Preparation Methods

The synthesis of 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of pyrrole derivatives with chlorinating agents to introduce the chlorine atom at the desired position. Another approach is the formation of the triazine ring through cyclization reactions involving hydrazine derivatives and nitriles . Industrial production methods typically involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. In the case of receptor modulation, the compound can act as an agonist or antagonist, influencing the signaling pathways associated with the receptor .

Comparison with Similar Compounds

4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C7H4ClN3O2

Molecular Weight

197.58 g/mol

IUPAC Name

4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid

InChI

InChI=1S/C7H4ClN3O2/c8-6-5-1-4(7(12)13)2-11(5)10-3-9-6/h1-3H,(H,12,13)

InChI Key

KCOFGDYUAACFJL-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC=NN2C=C1C(=O)O)Cl

Origin of Product

United States

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